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Compound of Interest

Compound Name: Imipramine N-oxide

Cat. No.: B017289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the tricyclic

antidepressant Imipramine and its metabolite, Imipramine N-oxide. The information presented

is based on available experimental data to facilitate a comprehensive understanding of their

absorption, distribution, metabolism, and excretion.

Executive Summary
Imipramine is a well-established tricyclic antidepressant that undergoes extensive metabolism.

One of its metabolites, Imipramine N-oxide, has also been investigated as a therapeutic

agent. This guide highlights the key pharmacokinetic differences between the parent drug and

its N-oxide metabolite, providing valuable insights for researchers in drug development and

pharmacology. While extensive data is available for Imipramine, the pharmacokinetic profile of

directly administered Imipramine N-oxide is less well-documented.

Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Imipramine and

Imipramine N-oxide based on available data from human and animal studies.

Table 1: Pharmacokinetic Parameters of Imipramine in Humans (Oral Administration)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b017289?utm_src=pdf-interest
https://www.benchchem.com/product/b017289?utm_src=pdf-body
https://www.benchchem.com/product/b017289?utm_src=pdf-body
https://www.benchchem.com/product/b017289?utm_src=pdf-body
https://www.benchchem.com/product/b017289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Bioavailability (F) 22-77% [1]

Time to Peak (Tmax) 2-6 hours [2]

Elimination Half-life (t½) 11-25 hours [3]

Volume of Distribution (Vd) 10-20 L/kg [4]

Clearance (CL) 12.8 ml/min/kg [1]

Table 2: Pharmacokinetic Parameters of Imipramine in Humans (Intravenous Administration)

Parameter Value Reference

Elimination Half-life (t½) 21 hours

Volume of Distribution (Vd) 21.0 L/kg

Clearance (CL) 12.8 ml/min/kg

Table 3: Pharmacokinetic Parameters of Imipramine N-oxide

Species
Route of
Administration

Parameter Value Reference

Human Intravenous
Elimination Half-

life (t½)
1.8 hours

Rat Intramuscular
Time to Peak

(Tmax)
45 minutes

Note: Comprehensive pharmacokinetic data for Imipramine N-oxide, particularly after oral

administration in humans, is limited in the available literature.

Metabolic Pathways and Interconversion
Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The

main metabolic pathways include:
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N-demethylation: to its active metabolite, desipramine.

Hydroxylation: at the 2- and 10-positions.

N-oxidation: to form Imipramine N-oxide.

Glucuronide conjugation.

Imipramine N-oxide is a metabolite of imipramine, and there is evidence of in vitro metabolic

interconversion between imipramine, its N-oxide, and its desmethyl derivative in rat tissues.

This suggests that Imipramine N-oxide can be reduced back to Imipramine in vivo, although

quantitative data on the extent of this conversion is not readily available.

Imipramine

Desipramine

N-demethylation (CYP2C19, CYP1A2, CYP3A4)

2-OH-Imipramine

Hydroxylation (CYP2D6)

10-OH-Imipramine

Hydroxylation
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Glucuronide Conjugates

Reduction
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Metabolic pathway of Imipramine.

Experimental Protocols
This section outlines a general methodology for a comparative pharmacokinetic study of

Imipramine and Imipramine N-oxide.

1. Study Design:

A randomized, crossover study in healthy human volunteers or an appropriate animal model

(e.g., rats, dogs) is recommended. Subjects would receive a single oral or intravenous dose of
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Imipramine and, after a suitable washout period, a single dose of Imipramine N-oxide.

2. Blood Sampling:

Serial blood samples should be collected at predetermined time points (e.g., pre-dose, and at

various intervals post-dose) to capture the absorption, distribution, and elimination phases of

both compounds.

3. Sample Preparation:

Plasma is separated from the blood samples by centrifugation. A liquid-liquid extraction or solid-

phase extraction method can be used to isolate Imipramine, Imipramine N-oxide, and other

relevant metabolites from the plasma matrix.

4. Analytical Method:

A validated high-performance liquid chromatography (HPLC) with UV or mass spectrometry

(MS) detection is a suitable method for the simultaneous quantification of Imipramine and

Imipramine N-oxide in plasma samples.

Chromatographic Conditions (Example):

Column: C18 reverse-phase column

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium

formate or phosphate buffer).

Flow Rate: 1.0 mL/min

Detection: UV at a specific wavelength or MS/MS for higher sensitivity and selectivity.

5. Pharmacokinetic Analysis:

The plasma concentration-time data for both compounds would be analyzed using non-

compartmental or compartmental pharmacokinetic models to determine key parameters such

as Cmax, Tmax, AUC, t½, Vd, and CL.
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Experimental Workflow
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Experimental workflow for a pharmacokinetic study.

Discussion
The available data suggests that Imipramine N-oxide has a significantly shorter elimination

half-life compared to Imipramine when administered intravenously in humans. In rats,

Imipramine N-oxide is rapidly absorbed after intramuscular injection. The extensive first-pass

metabolism of oral Imipramine contributes to its high pharmacokinetic variability. If Imipramine
N-oxide undergoes less first-pass metabolism, it could potentially offer a more predictable

pharmacokinetic profile. However, the extent of its conversion back to the active parent drug,

Imipramine, in vivo is a critical factor that requires further investigation to fully understand its

therapeutic potential.

Conclusion
This guide provides a comparative overview of the pharmacokinetics of Imipramine and

Imipramine N-oxide based on the currently available scientific literature. While the

pharmacokinetic profile of Imipramine is well-characterized, further studies are needed to fully

elucidate the absorption, distribution, metabolism, and excretion of Imipramine N-oxide,

particularly after oral administration in humans. Such data is crucial for determining its potential

as a therapeutic alternative to Imipramine. The provided experimental framework can serve as

a basis for designing future studies to address these knowledge gaps.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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